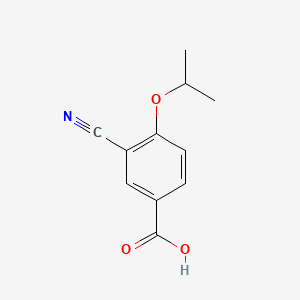

Methyl 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Overview

Description

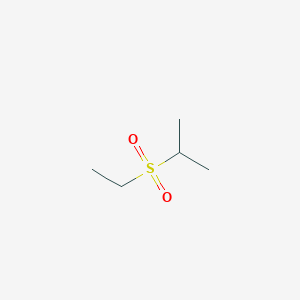

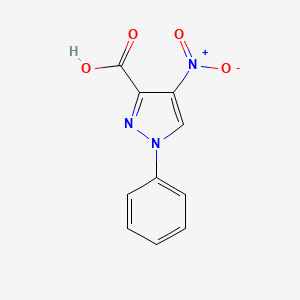

“Methyl 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is a chemical compound. It is commonly used in the preparation of pharmaceuticals and chemical intermediates .

Synthesis Analysis

The synthesis of this compound involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts is also involved .Molecular Structure Analysis

The molecular structure of this compound was solved by direct methods using SHELXS-2018/3 and refined by the full-matrix least-squares procedure on F2 for all data using SHELXL-2018/3 .Chemical Reactions Analysis

This compound undergoes borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It also undergoes hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis

This compound is an oily substance at room temperature . It has a boiling point of 81.5-82 °C/13 mmHg and a density of 1.149 g/mL at 25 °C .Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

This compound is extensively used in Suzuki-Miyaura cross-coupling reactions, which are a cornerstone in the field of carbon-carbon bond formation . The presence of the pinacol ester allows for the stable transfer of the boron group to the coupling partner, typically an aryl or vinyl halide, under the influence of a palladium catalyst. This reaction is fundamental in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and organic materials.

Hiyama Coupling Reactions

Another significant application is in Hiyama coupling reactions, where it acts as a boron-based reagent to couple with organosilanes . This method is particularly useful when traditional organohalide partners are sensitive or unavailable. It’s a valuable strategy for constructing carbon-silicon bonds, which are essential in the development of silicon-containing pharmaceuticals and materials science.

Borylation of Alcohols and Nucleophiles

The compound serves as a reagent for the borylation of alcohols and heteroatomic nucleophiles . This process is crucial for the formation of glycosyl donors and ligands, which have applications in bioconjugation and the synthesis of complex carbohydrates.

Derivatization for NMR Analysis

It is also employed in the derivatization of lignin samples for phosphorus-31 NMR analysis . This technique provides insights into the complex structure of lignin, which is vital for the development of biofuels and other value-added products from lignocellulosic biomass.

Development of Organic Light-Emitting Diodes (OLEDs)

In materials science, this compound is used in the development of organic light-emitting diodes (OLEDs) . The boronate esters derived from this compound can be incorporated into conjugated systems that emit light, contributing to the advancement of display and lighting technologies.

Synthesis of Boronic Acid-Based Sensors

The compound is instrumental in the synthesis of boronic acid-based sensors . These sensors can detect sugars and other diol-containing compounds, which is significant in medical diagnostics and environmental monitoring.

Creation of Boron-Doped Semiconductors

It is used in the creation of boron-doped semiconductors . By incorporating boron atoms into the semiconductor lattice, it’s possible to modulate the electronic properties of materials, which is crucial for the fabrication of electronic devices.

Pharmaceutical Research

Lastly, in pharmaceutical research, this compound is a key intermediate in the synthesis of various drug candidates . Its ability to introduce boron into molecules is essential for creating compounds with potential therapeutic effects.

Mechanism of Action

Safety and Hazards

In case of accidental ingestion, rinse the mouth but do not induce vomiting . If skin or hair comes into contact with the compound, remove all contaminated clothing immediately and wash the skin with water . If inhaled, move the victim to fresh air and ensure they are in a comfortable resting position for breathing . If it enters the eyes, rinse carefully with water for several minutes .

Future Directions

properties

IUPAC Name |

methyl 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BClO4/c1-13(2)14(3,4)20-15(19-13)9-6-7-10(11(16)8-9)12(17)18-5/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPVAFOQLYCMOAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70626170 | |

| Record name | Methyl 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

CAS RN |

334018-52-9 | |

| Record name | Methyl 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

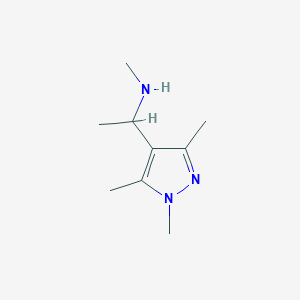

![2-Methyl-3-tritylamino-4-[(2-N-bocamino)ethylaminoacarbonyl]amino-2H-pyrazole](/img/structure/B1592414.png)

![1,4-Bis[(4-methoxyphenyl)methyl]-3-propan-2-ylpiperazine-2,5-dione](/img/structure/B1592425.png)

![(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)methanamine](/img/structure/B1592426.png)